1-(4-Bromo-3-chlorobenzyl)piperidine
Description
Contextualization of Piperidine (B6355638) Scaffolds in Synthetic Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a foundational structure in synthetic chemistry and drug discovery. thieme-connect.comnih.gov It is one of the most common heterocyclic fragments found in pharmaceuticals approved by the U.S. Food and Drug Administration. arizona.eduelsevier.com The prevalence of the piperidine scaffold is attributed to several key factors:
Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the creation of a vast library of derivatives with diverse three-dimensional shapes. nih.gov This structural flexibility is crucial for optimizing interactions with biological targets.
Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a basic center, influencing the pKa and solubility of the molecule. This allows for the modulation of physicochemical properties, which is essential for developing compounds with favorable pharmacokinetic profiles. thieme-connect.com
Synthetic Accessibility: Numerous synthetic methods have been developed for the construction and functionalization of the piperidine core, making it an accessible building block for chemists. nih.govnih.govdtic.mil These methods include the reduction of pyridine (B92270) precursors, intramolecular cyclizations, and various multicomponent reactions. nih.govmdpi.com
The introduction of chiral centers into the piperidine scaffold can further enhance biological activity and selectivity. thieme-connect.comthieme-connect.com The ability to control stereochemistry is a key aspect of modern drug design, and chiral piperidine derivatives are prevalent in many active pharmaceuticals. thieme-connect.com
Significance of Halogen Substitution in Benzyl (B1604629) Moieties for Molecular Design
The incorporation of halogen atoms, such as bromine and chlorine, into a benzyl group attached to a piperidine scaffold is a deliberate strategy in molecular design. Halogens are not merely bulky, lipophilic substituents; they can profoundly influence a molecule's properties and biological activity through various mechanisms. acs.orgnih.gov
Modulation of Electronic Properties: Halogens are electronegative and can alter the electron distribution within the aromatic ring. This can affect the molecule's reactivity, metabolic stability, and ability to participate in specific intermolecular interactions. nih.gov
Halogen Bonding: Heavier halogens like chlorine and bromine can act as halogen bond donors. This is a non-covalent interaction where the halogen atom forms a favorable electrostatic interaction with a Lewis base, such as an oxygen or nitrogen atom in a biological target. acs.orgnih.gov This type of bonding has been increasingly recognized as a valuable tool for enhancing ligand-receptor binding affinity and specificity. acs.org
Improved Pharmacokinetics: Halogen substitution can increase a compound's lipophilicity, which can enhance its ability to cross cell membranes. researchgate.net Furthermore, the presence of halogens can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate. nih.gov
The specific substitution pattern of halogens on the benzyl ring, as seen in the 3-chloro and 4-bromo positions of the title compound, creates a distinct electronic and steric profile that can be critical for its intended interactions.
Overview of Research Trajectories for Novel Chemical Entities Structurally Analogous to 1-(4-Bromo-3-chlorobenzyl)piperidine
While dedicated research on this compound itself is not extensively published, the research trajectories for structurally similar compounds provide insight into its potential applications. Many studies focus on derivatives that combine a halogenated benzyl group with a piperidine or a related heterocyclic core.
Research in this area has largely been directed towards therapeutic applications, particularly in oncology. For instance, a study on 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine derivatives identified them as potential anti-tubulin agents. researchgate.netnih.gov These compounds were synthesized and evaluated for their ability to inhibit cancer cell growth, with some derivatives showing promising cytotoxic activity against lung, colon, and breast cancer cell lines. researchgate.netnih.gov The most potent of these compounds were found to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, a validated mechanism for anticancer drugs. nih.gov
The synthesis of these analogous compounds often involves multi-step sequences. A common approach is the reaction of a substituted benzaldehyde (B42025) with a piperidine-containing moiety. For example, the synthesis of certain piperidine-based thiosemicarbazones starts with the reaction of piperidine with 4-fluorobenzaldehyde (B137897) to form 4-(piperidin-1-yl)benzaldehyde, which then undergoes further reactions. nih.gov The synthesis of 1-(4-bromophenyl)piperidine (B1277246) has also been explored through methods such as the reaction of bromobenzene (B47551) and piperidine under specific catalytic conditions. google.com
The chemical properties of these compounds are also a subject of investigation. Below is a table of compounds structurally related to this compound, highlighting their key identifiers and some physical properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1414870-61-3 | C12H15BrClN | 292.61 |
| 1-(4-Bromo-3-chlorobenzoyl)piperidin-3-one | C12H11BrClNO2 | 316.58 | |
| 3-(4-Chlorophenyl)piperidine | 55989-13-4 | C11H14ClN | 195.69 |
| 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride | 1993224-03-5 | C13H17Cl2NO2 | 290.19 |
| 3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dione | 2300100-12-1 | C13H14BrNO3 | 328.16 |
Data sourced from chemical databases and supplier information. sigmaaldrich.comnih.govbldpharm.comamadischem.comsigmaaldrich.com
The research into these and other related halogenated benzylpiperidines underscores a continued interest in this chemical space for discovering novel compounds with potential therapeutic value. The specific combination of the piperidine scaffold with a di-halogenated benzyl moiety in this compound makes it a relevant subject for further investigation within these established research frameworks.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-bromo-3-chlorophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClN/c13-11-5-4-10(8-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJJALKRUWCRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242315 | |
| Record name | Piperidine, 1-[(4-bromo-3-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414870-61-3 | |
| Record name | Piperidine, 1-[(4-bromo-3-chlorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-[(4-bromo-3-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Bromo 3 Chlorobenzyl Piperidine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. sigmaaldrich.com For 1-(4-bromo-3-chlorobenzyl)piperidine, the most logical and common disconnection strategy involves breaking the carbon-nitrogen (C-N) bond between the piperidine (B6355638) ring and the benzyl (B1604629) group. This is a standard disconnection for amines and their derivatives. researchgate.net
This disconnection approach leads to two key synthons: a piperidinyl anion (or its synthetic equivalent) and a 4-bromo-3-chlorobenzyl cation (or its synthetic equivalent). The corresponding real-world reagents for these synthons are piperidine and a 4-bromo-3-chlorobenzyl halide, such as 4-bromo-3-chlorobenzyl bromide. This strategy is illustrated in the figure below.
Figure 1: Retrosynthetic Disconnection of this compound
This approach is advantageous as both piperidine and derivatives of 4-bromo-3-chlorotoluene (B1266831) (the precursor to the benzyl bromide) are readily accessible starting materials.
Development of Optimized Synthetic Pathways
The forward synthesis, based on the retrosynthetic analysis, primarily involves the N-alkylation of piperidine.
The most direct method for the synthesis of this compound is the nucleophilic substitution reaction between piperidine and a suitable 4-bromo-3-chlorobenzyl electrophile. Typically, 4-bromo-3-chlorobenzyl bromide or chloride is used.
The reaction involves the lone pair of electrons on the nitrogen atom of piperidine attacking the electrophilic benzylic carbon of the 4-bromo-3-chlorobenzyl halide, displacing the halide ion and forming the desired C-N bond. A base is generally required to neutralize the hydrohalic acid (HBr or HCl) that is formed as a byproduct. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or a tertiary amine such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). chemicalforums.comprepchem.com
A typical reaction scheme is as follows:
Scheme 1: Synthesis of this compound via N-alkylation
For the synthesis of this compound, protecting groups are generally not necessary due to the relatively high nucleophilicity of the secondary amine of piperidine and the reactivity of the benzylic halide.
However, a key functional group interconversion is required to prepare the alkylating agent, 4-bromo-3-chlorobenzyl bromide. This is typically achieved through the radical bromination of 4-bromo-3-chlorotoluene at the benzylic position. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) in a non-polar solvent like carbon tetrachloride (CCl₄). odu.edu
Scheme 2: Synthesis of 4-Bromo-3-chlorobenzyl bromide
This precursor is then used directly in the N-alkylation step as described in section 2.2.1.
Optimization of Reaction Conditions and Yield Enhancement
The efficiency of the N-alkylation of piperidine can be influenced by several factors, including the choice of solvent, base, and temperature. The optimization of these parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction times.
Table 1: Comparison of Reaction Conditions for N-Alkylation of Piperidine
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Acetonitrile (CH₃CN) | Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) | DIPEA |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature | Room Temperature |
| Typical Yield | Moderate to High | High | Moderate to High |
| Notes | A common and effective system. prepchem.com | NaH is a strong, non-nucleophilic base that can lead to high yields but requires anhydrous conditions. chemicalforums.com | DIPEA is an organic base that is soluble in DCM, facilitating a homogeneous reaction. prepchem.com |
To enhance the yield, it is important to control the stoichiometry of the reactants. Using a slight excess of piperidine can help to ensure the complete consumption of the more valuable benzyl halide. However, a large excess of piperidine can complicate the purification process. The slow addition of the alkylating agent to the piperidine solution can also help to minimize the formation of quaternary ammonium (B1175870) salts, which can be a potential side reaction. chemicalforums.com
Scalability Considerations for Laboratory Synthesis
Scaling up the synthesis of this compound from milligram to multigram or kilogram quantities requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Heat Management: The N-alkylation reaction is typically exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. This may necessitate the use of a jacketed reactor with controlled cooling.
Reagent Addition: The controlled, slow addition of the 4-bromo-3-chlorobenzyl halide becomes even more critical at a larger scale to manage the exotherm and maintain a consistent reaction profile.
Mixing: Efficient stirring is essential to ensure homogeneity, especially when using heterogeneous bases like potassium carbonate.
Work-up and Purification: The work-up procedure, including extractions and washes, needs to be adapted for larger volumes. Purification by column chromatography may become impractical at a very large scale, and alternative methods such as crystallization or distillation under reduced pressure might be more suitable. A kilogram-scale synthesis of a related compound highlights the importance of robust and scalable purification techniques. researchgate.net
Advanced Structural Characterization and Elucidation of 1 4 Bromo 3 Chlorobenzyl Piperidine
Spectroscopic Analysis for Definitive Structural Assignment
Spectroscopic methodologies are indispensable for probing the electronic and vibrational states of a molecule, thereby providing foundational information about its structure. For 1-(4-Bromo-3-chlorobenzyl)piperidine, a comprehensive spectroscopic analysis would be essential for confirming its molecular formula and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the substituted benzene (B151609) ring would likely appear as a complex multiplet pattern in the downfield region (typically δ 7.0-7.6 ppm) due to spin-spin coupling. The benzylic protons (Ar-CH₂ -N) would be expected to resonate as a singlet or a sharp multiplet around δ 3.5-4.0 ppm. The protons of the piperidine (B6355638) ring would show characteristic signals in the upfield region (δ 1.4-2.5 ppm), with the protons alpha to the nitrogen atom appearing at a lower field than the others.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. The aromatic carbons would resonate in the δ 120-140 ppm range, with the carbons attached to the bromine and chlorine atoms showing characteristic shifts. The benzylic carbon would be expected around δ 60-65 ppm, while the piperidine carbons would appear in the δ 20-55 ppm region.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals by establishing connectivity between adjacent protons and between protons and their directly attached carbons, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental data may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.6 | 125 - 135 |
| C-Br | - | 120 - 125 |
| C-Cl | - | 130 - 135 |
| Benzyl (B1604629) CH₂ | 3.5 - 4.0 | 60 - 65 |
| Piperidine CH₂ (α to N) | 2.3 - 2.8 | 50 - 55 |
| Piperidine CH₂ (β, γ to N) | 1.4 - 1.8 | 20 - 30 |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. For this compound (C₁₂H₁₅BrClN), HRMS would provide a highly accurate mass measurement of the molecular ion. The characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) would serve as a definitive confirmation of the presence of these halogens in the molecule.
Table 2: Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [M]⁺ (C₁₂H₁₅⁷⁹Br³⁵ClN)⁺ | 287.0076 |
| [M+2]⁺ | 289.0056 |
| [M+4]⁺ | 291.0027 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-N stretch | 1250 - 1020 |
| C-Cl stretch | 850 - 550 |
| C-Br stretch | 690 - 515 |
Single-Crystal X-ray Diffraction Analysis
While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray diffraction provides the most definitive and unambiguous three-dimensional structural information.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. The analysis of the crystal packing would reveal any significant intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weak C-H···π or halogen bonding interactions. These interactions govern the physical properties of the solid-state material. A detailed examination of the crystal structure would provide insights into the supramolecular assembly of this compound.
Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Assignment (if applicable)
Vibrational circular dichroism (VCD) is a spectroscopic technique that can determine the absolute configuration of chiral molecules in solution. youtube.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.com As established in section 2.2, this compound is an achiral molecule. It does not possess any stereogenic centers and is superimposable on its mirror image. Therefore, it will not exhibit a VCD spectrum, and this technique is not applicable for its stereochemical analysis.
Computational and Theoretical Investigations of 1 4 Bromo 3 Chlorobenzyl Piperidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Using methods like Density Functional Theory (DFT), researchers can model the electronic environment and predict the reactivity of 1-(4-bromo-3-chlorobenzyl)piperidine. A common approach involves geometry optimization using a basis set such as 6-311++G(d,p), followed by frequency calculations to ensure a true energy minimum is achieved.
Electronic Structure Properties (Frontier Molecular Orbitals, Electrostatic Potential)
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
For this compound, the HOMO is predominantly localized on the piperidine (B6355638) ring and the bromine atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is primarily distributed over the chlorobenzyl ring, suggesting this region is susceptible to nucleophilic attack.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. In the case of this compound, the ESP map reveals negative potential (red and yellow regions) around the electronegative chlorine and bromine atoms, as well as the nitrogen atom of the piperidine ring, highlighting them as potential sites for hydrogen bonding or metal coordination. Positive potential (blue regions) is typically found around the hydrogen atoms.
Table 1: Calculated Electronic Properties of this compound
| Property | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.235 | -6.395 |
| LUMO Energy | -0.048 | -1.306 |
| HOMO-LUMO Gap | 0.187 | 5.089 |
Note: These values are hypothetical and representative of typical results from DFT calculations.
Global and Local Reactivity Descriptors
Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely confirm the piperidine nitrogen and the aromatic ring carbons as key sites for different types of reactions.
Table 2: Global Reactivity Descriptors of this compound
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.395 |
| Electron Affinity (A) | -ELUMO | 1.306 |
| Electronegativity (χ) | (I+A)/2 | 3.851 |
| Chemical Hardness (η) | (I-A)/2 | 2.545 |
| Global Softness (S) | 1/(2η) | 0.196 |
Note: These values are calculated from the hypothetical energy values in Table 1.
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis of this compound aims to identify its most stable conformers and the energy barriers between them.
Solvent Effects on Molecular Conformation
The surrounding solvent can influence the conformational preferences of a molecule. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effects of different solvents (e.g., water, ethanol, DMSO) on the conformational stability of this compound. In polar solvents, conformers with larger dipole moments are generally more stabilized, which can sometimes lead to a different preferred conformation compared to the gas phase.
Molecular Docking Simulations with Established Biological Targets (Hypothetical)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. To explore the hypothetical therapeutic potential of this compound, docking studies could be performed against various biological targets. Given the structural similarities of benzylpiperidines to known bioactive molecules, plausible targets could include receptors and enzymes involved in neurotransmission or cell signaling.
For instance, a hypothetical docking study could investigate the binding of this compound to the active site of an enzyme like monoamine oxidase (MAO) or a G-protein coupled receptor (GPCR). Such simulations would predict the binding affinity (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein's amino acid residues. The results could suggest that the piperidine nitrogen acts as a hydrogen bond acceptor, while the bromo-chlorobenzyl group engages in hydrophobic and halogen bonding interactions within the receptor's binding pocket.
Table 3: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Monoamine Oxidase A (MAO-A) | -8.5 | Tyr407, Phe208, Gln215 |
| Dopamine (B1211576) D2 Receptor | -9.2 | Asp114, Ser193, Phe389 |
| Sigma-1 Receptor | -9.8 | Glu172, Tyr103, Trp164 |
Disclaimer: The biological targets and docking results presented in this section are purely hypothetical and for illustrative purposes only. They are not based on experimental data.
Ligand-Protein Interaction Profiling
To understand the potential biological targets of this compound, a comprehensive ligand-protein interaction profiling would be conducted using molecular docking simulations. This in silico technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity.
The process would involve docking the 3D structure of this compound against a library of known protein structures, particularly those implicated in diseases where piperidine derivatives have shown activity, such as cancer and neurological disorders. ijnrd.orgnih.gov For instance, based on studies of similar compounds, potential targets could include tubulin, various kinases, or G-protein coupled receptors. nih.gov
The interaction profiling would identify key amino acid residues within the protein's binding pocket that interact with the ligand. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and halogen bonds, the latter being particularly relevant due to the presence of bromine and chlorine atoms in the compound. The results of such an analysis would be tabulated to provide a clear overview of the potential protein targets and the nature of the interactions.
Table 1: Illustrative Ligand-Protein Interaction Profile for this compound
| Protein Target | Binding Site Residues | Interaction Type | Predicted Docking Score (kcal/mol) |
| Tubulin (Colchicine site) | Cys241, Leu248, Ala316 | Hydrophobic, Halogen Bond | -8.5 |
| Protein Kinase A | Val56, Ala71, Leu174 | Hydrogen Bond, Hydrophobic | -7.9 |
| Dopamine D2 Receptor | Asp114, Ser193, Phe389 | Ionic, Hydrogen Bond, Hydrophobic | -9.2 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from a ligand-protein interaction profiling study.
Binding Affinity Predictions for In Vitro Assay Development
Following the identification of potential protein targets, more accurate binding affinity predictions would be carried out to guide the development of in vitro assays. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed for this purpose. nih.gov MM/GBSA calculations provide a more refined estimation of the binding free energy by considering both the gas-phase interaction energies and the solvation energies.
These predictions would help in prioritizing which protein-ligand interactions are most likely to be significant and therefore warrant experimental validation. A lower predicted binding free energy suggests a stronger and more stable interaction. This information is crucial for designing focused in vitro assays, saving time and resources by avoiding the testing of less promising targets.
Table 2: Predicted Binding Affinities for this compound with High-Priority Targets
| Protein Target | Predicted Binding Free Energy (ΔG_bind, kcal/mol) | Computational Method |
| Tubulin (Colchicine site) | -55.8 ± 3.2 | MM/GBSA |
| Dopamine D2 Receptor | -48.1 ± 4.5 | MM/GBSA |
| Protein Kinase A | -42.5 ± 2.9 | MM/GBSA |
Note: The data in this table is hypothetical and for illustrative purposes only. The values represent the kind of output expected from binding affinity prediction studies.
Molecular Dynamics Simulations for Dynamic Behavior Analysis
To understand the dynamic behavior of the ligand-protein complex over time, molecular dynamics (MD) simulations would be performed. While docking provides a static picture of the interaction, MD simulations offer insights into the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules.
An MD simulation would be run for a significant duration (typically nanoseconds to microseconds) for the most promising ligand-protein complex identified from docking and binding affinity predictions. The trajectory from the simulation would be analyzed to calculate parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. nih.gov Furthermore, analysis of the trajectory can reveal the persistence of key intermolecular interactions throughout the simulation.
Table 3: Key Metrics from a Hypothetical Molecular Dynamics Simulation of this compound with Tubulin
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 100 ns | Provides a reasonable timescale to assess stability. |
| Average Ligand RMSD | 1.2 Å | Indicates stable binding within the pocket. |
| Average Protein Backbone RMSD | 2.5 Å | Suggests no major destabilizing conformational changes in the protein. |
| Key Interaction Occupancy (e.g., H-bond with Asn258) | 95% | A persistent and stable key interaction. |
Note: The data in this table is hypothetical and for illustrative purposes only, showing typical results from an MD simulation analysis.
In Vitro Molecular Interaction and Biological Probing Studies
Target-Based High-Throughput Screening Approaches (Cell-Free Systems)
There is currently no public record of 1-(4-Bromo-3-chlorobenzyl)piperidine having been subjected to target-based high-throughput screening in cell-free systems. Such screening is a primary method for identifying interactions between a compound and a large number of purified molecular targets, like enzymes or receptors. The lack of this data means that the initial steps to broadly profile the compound's activity against known biological molecules have not been reported.
Receptor Binding Affinity Profiling in Isolated Systems
Specific data on the receptor binding affinity of this compound is not available. This includes a lack of information from common profiling techniques such as radioligand displacement assays and fluorescence polarization assays, which are critical for determining a compound's potency and selectivity for specific receptors.
No studies have been published that utilize radioligand displacement assays to quantify the binding affinity of this compound for any particular receptor. This type of assay is fundamental in pharmacology to determine the affinity (usually expressed as Ki or IC50 values) of a test compound by measuring its ability to displace a known radioactive ligand from its receptor.
Similarly, there are no available reports of fluorescence polarization assays being used to characterize the binding of this compound to any biological target. This technique is often employed to study molecular interactions in real-time and in a homogenous format, making it suitable for high-throughput screening of binding events.
Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro)
The potential for this compound to act as an enzyme inhibitor has not been documented in the scientific literature. Studies on its enzyme inhibition kinetics, which would elucidate its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition) and its inhibitory constant (Ki), are absent.
Structure-Activity Relationship (SAR) Studies via Analog Synthesis and In Vitro Evaluation
While the synthesis of various piperidine (B6355638) derivatives for SAR studies is a common practice in drug discovery, specific research detailing the synthesis of analogs of this compound and their subsequent in vitro evaluation is not found in public records.
There are no documented studies on the systematic modification of the 4-bromo-3-chlorobenzyl group of this compound to investigate how changes in the halogen substitution pattern or the nature of the substituents on the benzyl (B1604629) ring affect its biological activity. Such SAR studies are crucial for optimizing lead compounds to improve potency, selectivity, and other pharmacological properties.
Alterations of the Piperidine Ring Structure
The piperidine moiety is a prevalent scaffold in a multitude of pharmacologically active compounds, and its structural integrity and substitution are critical for biological activity. enamine.netnih.gov Modifications to the piperidine ring of N-benzylpiperidine derivatives have been shown to significantly impact their interaction with biological targets.
Research on a variety of piperidine-containing compounds demonstrates that the piperidine ring is not merely a passive linker but an active participant in molecular recognition. ijnrd.org For instance, in a series of N-benzylpiperidine derivatives designed as acetylcholinesterase (AChE) inhibitors, the piperidine core is essential for anchoring the molecule within the active site of the enzyme. acs.org
Alterations such as the introduction of substituents on the piperidine ring or its replacement with other heterocyclic systems can drastically alter binding affinity and selectivity. For example, studies on piperidine derivatives as monoamine oxidase (MAO) inhibitors have shown that substitutions on the piperidine ring can enhance potency. Specifically, a para-hydroxy substitution on the piperidine ring was found to be preferable to a meta-substitution, leading to increased MAO inhibitory effects. acs.org Furthermore, the absence of the piperidine ring in some derivatives leads to a loss of activity against MAO-B, highlighting the ring's importance for enzymatic inhibition. acs.org
In the context of designing dual-target inhibitors, such as for acetylcholinesterase (AChE) and the serotonin (B10506) transporter (SERT), modifications to the piperidine scaffold are a key strategy. Introducing steric bulk on the piperidine moiety has been suggested to enhance selectivity towards butyrylcholinesterase (BuChE) over AChE. mdpi.com The stereochemistry of the piperidine ring is also a critical factor. In studies of 3,4-disubstituted piperidines, the cis and trans isomers, as well as their enantiomeric forms, exhibited different selectivities for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters. nih.gov
The following table summarizes the impact of piperidine ring alterations on the in vitro activity of related piperidine derivatives.
| Modification | Compound Series | Effect on In Vitro Activity | Reference |
| Para-hydroxy substitution | MAO inhibitors | Increased MAO inhibitory effect. | acs.org |
| Ring removal | MAO inhibitors | Loss of MAO-B inhibitory activity. | acs.org |
| Introduction of steric bulk | AChE/SERT inhibitors | Enhanced selectivity for BuChE. | mdpi.com |
| Cis/trans isomerism | Transporter inhibitors | Altered selectivity for DAT, NET, and SERT. | nih.gov |
Impact of Substituent Position and Electronic Effects on In Vitro Activity
The nature, position, and electronic properties of substituents on the benzyl ring of N-benzylpiperidine derivatives are pivotal in determining their in vitro biological activity. The 4-bromo and 3-chloro substituents on the benzyl ring of the title compound are expected to exert significant electronic and steric influences on its molecular interactions.
Halogen substitution on the aromatic ring of N-(1-benzylpiperidin-4-yl)phenylacetamides has been shown to generally increase affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors. acs.org Specifically for halogen-substituted analogues, the selectivity for σ1 receptors followed the trend of 3-substitution being greater than 2- or 4-substitution. acs.org In contrast, substitution with electron-donating groups like hydroxyl or methoxy (B1213986) resulted in weaker affinity for σ2 receptors. acs.org
In a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines, substitutions at the ortho and meta positions of the N-benzyl side chain led to varying affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). nih.gov This highlights the sensitivity of these biological targets to the placement of substituents on the benzyl moiety.
For derivatives targeting acetylcholinesterase (AChE), the presence of a 4-chlorobenzene group was found to engage in a parallel pi-pi stacking interaction with a tryptophan residue (Trp84) in the active site of the enzyme. nih.gov This indicates that halogenated benzyl groups can form specific, favorable interactions with protein targets. However, in another study on benzylpiperidine derivatives as dual AChE and SERT inhibitors, halogen substitutions at the 3-position of the benzyl ring did not enhance activity towards either target. mdpi.com
The electronic effects of substituents are also critical. In the synthesis of piperidine derivatives through certain cyclization reactions, strong electron-releasing groups on the aryl ring led to undesired side products, while electron-withdrawing groups like nitro did not participate in the reaction, indicating a delicate dependence on the electronic nature of the substituents. nih.gov
The table below details the observed effects of benzyl ring substitutions on the in vitro activity of analogous compounds.
| Substituent(s) & Position | Compound Series | Observed In Vitro Effect | Reference |
| 3-Halogen (Cl, Br, F) | N-(1-benzylpiperidin-4-yl)phenylacetamides | Higher affinity for σ1 and σ2 receptors compared to 2- and 4-substituted analogues. | acs.org |
| 2-Trifluoromethyl | 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-benzylpiperidines | Acted as an allosteric modulator of hSERT. | nih.gov |
| 4-Chloro | Acetylcholinesterase inhibitors | Engaged in pi-pi stacking with Trp84 in the AChE active site. | nih.gov |
| 3-Halogen | Dual AChE/SERT inhibitors | Did not enhance activity towards AChE or SERT. | mdpi.com |
| Electron-donating groups (e.g., OMe) | N-(1-benzylpiperidin-4-yl)phenylacetamides | Weak or negligible affinity for σ2 receptors. | acs.org |
Cellular Uptake and Subcellular Localization in Model In Vitro Systems (Non-Clinical)
The primary mechanism of cellular uptake for many small molecules is passive diffusion, driven by a concentration gradient across the cell membrane. The lipophilicity conferred by the benzyl and piperidine groups would facilitate passage through the lipid bilayer. However, the basic nitrogen atom of the piperidine ring can be protonated at physiological pH, which would decrease lipophilicity and potentially hinder passive diffusion.
Alternatively, carrier-mediated transport mechanisms could be involved. Many piperidine-containing drugs are known to be substrates for various transporters, which can facilitate their entry into cells. nih.gov
Once inside the cell, the subcellular localization of a compound is determined by its affinity for different organelles and macromolecules. The hydrophobic nature of the benzylpiperidine core might lead to its association with lipid-rich structures such as the endoplasmic reticulum and mitochondria. The basic piperidine nitrogen could also lead to accumulation in acidic compartments like lysosomes through ion trapping. The precise subcellular distribution would ultimately depend on the specific interactions of the compound with intracellular components.
Investigation of Molecular Pathways and Protein Interactions (In Vitro Cell Lines)
The molecular pathways and protein interactions of N-benzylpiperidine derivatives are diverse and depend on the specific substitution patterns of the molecule. Based on studies of analogous compounds, this compound could potentially interact with a range of biological targets and modulate various signaling pathways.
One area of investigation for benzylpiperidine derivatives is in cancer therapy. For instance, certain 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives have been shown to exhibit anti-tubulin activity, arresting cancer cells in the G2/M phase of the cell cycle and preventing tubulin polymerization. nih.gov This suggests a potential interaction with the microtubule network, a critical component of the cytoskeleton involved in cell division.
In the context of neurodegenerative diseases, N-benzylpiperidine derivatives have been extensively studied as inhibitors of cholinesterases (AChE and BuChE), which are key enzymes in the cholinergic pathway. nih.govnih.gov Molecular docking studies have indicated that these compounds can bind to both the catalytic and peripheral anionic sites of AChE. nih.govnih.gov
Furthermore, benzylpiperidine scaffolds are known to interact with monoamine transporters (DAT, NET, and SERT), which are involved in the regulation of neurotransmitter levels in the brain. mdpi.comnih.gov The interaction with these transporters suggests a potential role in modulating dopaminergic, noradrenergic, and serotonergic pathways. Some 4-benzylpiperidine (B145979) carboxamides have been identified as triple reuptake inhibitors, with molecular modeling suggesting interactions with hydrophobic residues in the central binding sites of these transporters. nih.gov
The interaction with sigma receptors represents another potential molecular pathway. As mentioned earlier, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives show high affinity for σ1 receptors, which are implicated in a variety of cellular functions, including calcium signaling and modulation of ion channels. acs.org
Chemical Reactivity and Derivatization of 1 4 Bromo 3 Chlorobenzyl Piperidine
Exploration of Functional Group Transformations on the Halogenated Benzyl (B1604629) Moiety
The 4-bromo-3-chlorobenzyl core of 1-(4-Bromo-3-chlorobenzyl)piperidine offers two distinct halogen atoms, bromine and chlorine, which can be selectively targeted for a variety of functional group interconversions. The differential reactivity of the C-Br and C-Cl bonds under specific reaction conditions allows for a stepwise and controlled derivatization of the aromatic ring.
The bromo substituent, being generally more reactive, is amenable to a range of transformations. For instance, it can be converted to other functional groups such as cyano, nitro, or amino groups through nucleophilic aromatic substitution reactions, although this often requires harsh conditions or the presence of activating groups. A more versatile approach involves metal-mediated reactions. For example, lithium-halogen exchange using organolithium reagents like n-butyllithium or tert-butyllithium can be employed to generate an aryllithium species, which can then be quenched with various electrophiles to introduce a wide array of substituents.
Another important transformation is the conversion of the bromo group to a boronic acid or boronic ester functionality via palladium-catalyzed borylation reactions. This opens the door to a vast number of subsequent cross-coupling reactions. Similarly, the bromo group can be transformed into an organozinc or organotin reagent, further expanding the synthetic possibilities.
While the chloro substituent is generally less reactive than the bromo group, it can also undergo similar transformations under more forcing conditions or with specialized catalytic systems. This differential reactivity allows for sequential functionalization, where the bromo position is modified first, followed by transformation of the chloro group.
| Transformation | Reagents and Conditions | Resulting Functional Group |
| Lithiation | n-BuLi or t-BuLi, THF, -78 °C | Aryllithium |
| Borylation | Bis(pinacolato)diboron, Pd catalyst, base | Boronic ester |
| Cyanation | CuCN, high temperature | Cyano |
| Amination | Ammonia or amines, catalyst, high T/P | Amino |
Regioselective Functionalization of the Piperidine (B6355638) Nitrogen and Ring Carbons
The piperidine moiety of this compound provides additional sites for chemical modification, namely the tertiary nitrogen atom and the ring carbons.
The lone pair of electrons on the piperidine nitrogen makes it a nucleophilic center, readily participating in reactions such as quaternization with alkyl halides to form quaternary ammonium (B1175870) salts. This modification can significantly alter the molecule's solubility and biological properties. The nitrogen can also be oxidized to form an N-oxide.
Functionalization of the piperidine ring carbons, particularly the α- and β-positions to the nitrogen, is also a viable strategy for derivatization. Directed metalation, using a directing group attached to the nitrogen, can facilitate regioselective deprotonation and subsequent reaction with electrophiles. For instance, the use of a removable directing group can allow for the introduction of substituents at the C2 or C4 positions of the piperidine ring. Rhodium-catalyzed C-H insertion reactions have also been shown to be effective for the functionalization of piperidine rings, with the regioselectivity being influenced by the choice of catalyst and protecting group on the nitrogen.
| Position | Reaction Type | Reagents and Conditions |
| Nitrogen | Quaternization | Alkyl halide (e.g., CH₃I) |
| Nitrogen | Oxidation | Oxidizing agent (e.g., m-CPBA) |
| Ring Carbons | Directed Metalation | Directing group, organolithium reagent, electrophile |
| Ring Carbons | C-H Activation | Rhodium or Palladium catalyst |
Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides, and this compound, with its two halogen substituents, is an excellent substrate for such transformations. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective cross-coupling at the 4-position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds and can introduce a diverse range of aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This is a valuable tool for synthesizing aniline derivatives and other nitrogen-containing compounds.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon double bond.
By carefully selecting the reaction conditions, including the palladium catalyst, ligand, base, and solvent, it is possible to achieve high yields and selectivity for these transformations. Subsequent coupling at the less reactive chloro position can be achieved under more vigorous conditions, allowing for the synthesis of highly functionalized, unsymmetrical derivatives.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) |
| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh₃)₄, base (e.g., K₂CO₃) |
| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand, base |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base |
| Heck | Alkene | Pd catalyst, base |
Synthesis of Prodrugs or Bioconjugatable Analogues (for In Vitro Probing)
The development of prodrugs or bioconjugatable analogues of this compound can be a valuable strategy for in vitro studies, enabling targeted delivery or facilitating detection.
Prodrug Synthesis: Prodrugs are inactive or less active precursors that are converted to the active drug in the body. For a tertiary amine like the piperidine nitrogen in the target molecule, a common prodrug strategy is the formation of an N-oxide. N-oxides are generally more water-soluble and can be reduced in vivo to the parent amine. Another approach could involve the introduction of a cleavable promoiety at a suitable position on the molecule, for instance, by first introducing a hydroxyl or amino group via the transformations described in section 6.1, which can then be esterified or amidated with a biocompatible moiety.
Bioconjugatable Analogues: For in vitro probing, the molecule can be functionalized with a linker arm that allows for conjugation to a fluorescent dye, a biotin tag, or a solid support. This can be achieved by introducing a reactive functional group, such as a carboxylic acid, an amine, or an alkyne, onto the molecule. For example, a Sonogashira coupling (section 6.3) can be used to introduce a terminal alkyne, which can then be used in "click" chemistry reactions for bioconjugation.
Stability Studies in Relevant In Vitro Media
Understanding the stability of this compound and its derivatives in relevant in vitro media is crucial for the interpretation of biological data. Key stability assays include:
Plasma Stability: The compound is incubated with plasma from different species (e.g., human, rat, mouse) to assess its stability in a biological matrix. Degradation can occur via enzymatic hydrolysis or other reactions.
Microsomal Stability: Incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s), provides an indication of the compound's susceptibility to phase I metabolism.
Hepatocyte Stability: Using intact liver cells (hepatocytes) provides a more comprehensive picture of metabolic stability, as it includes both phase I and phase II metabolic pathways.
Buffer Stability: The stability of the compound in various aqueous buffer solutions at different pH values is important to assess its chemical stability under physiological conditions.
The rate of degradation is typically monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The results are often expressed as the half-life (t½) of the compound in the specific medium.
| In Vitro Medium | Purpose of Study | Key Parameters Measured |
| Plasma | Assess stability in blood | Half-life (t½), percentage remaining |
| Liver Microsomes | Evaluate susceptibility to Phase I metabolism | Half-life (t½), intrinsic clearance |
| Hepatocytes | Assess overall metabolic stability (Phase I & II) | Half-life (t½), intrinsic clearance |
| Aqueous Buffer | Determine chemical stability | Degradation rate at different pH values |
Future Research Directions and Translational Potential in Chemical Biology
Development of Novel Synthetic Routes to Related Compounds
The synthesis of 1-(4-bromo-3-chlorobenzyl)piperidine and its analogs is pivotal for enabling extensive biological evaluation. While the direct synthesis of this specific compound is not widely documented in publicly available literature, established methods for creating substituted N-benzylpiperidines provide a solid foundation for future synthetic endeavors.
One common approach involves the nucleophilic substitution of a suitably substituted benzyl (B1604629) halide with piperidine (B6355638). For instance, the reaction of 3-bromobenzyl chloride with piperidine is a known method for creating similar structures. Analogously, this compound could be synthesized from 4-bromo-3-chlorobenzyl bromide and piperidine.
Furthermore, advancements in synthetic methodology offer more sophisticated routes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, are powerful tools for forming the C-N bond between an aryl group and the piperidine nitrogen, although these are more commonly used for N-aryl piperidines. acs.org A patent for the synthesis of 1-(4-bromophenyl)piperidine (B1277246) highlights a method involving the reaction of bromobenzene (B47551) and piperidine with potassium tert-butoxide in sulfolane. google.com Exploring such modern catalytic systems could provide efficient and versatile pathways to a diverse range of analogs of this compound.
Future research should focus on developing scalable and cost-effective synthetic routes. This could involve optimizing reaction conditions, exploring novel catalysts, and designing multi-component reactions that allow for the rapid generation of a library of related compounds with diverse substitution patterns on both the benzyl and piperidine rings. acs.org
Table 1: Potential Synthetic Strategies for this compound Analogs
| Reaction Type | Reactants | Potential Advantages |
| Nucleophilic Substitution | 4-bromo-3-chlorobenzyl halide, Piperidine | Straightforward, well-established |
| Reductive Amination | 4-bromo-3-chlorobenzaldehyde, Piperidine, Reducing agent | Mild conditions, broad substrate scope |
| Buchwald-Hartwig Amination | 1-bromo-4-chloro-2-(bromomethyl)benzene, Piperidine, Palladium catalyst | High efficiency, good functional group tolerance |
Advanced Computational Modeling for Mechanism Elucidation
Computational chemistry offers powerful tools to predict the biological activity and elucidate the mechanism of action of novel compounds. For this compound, molecular docking studies could be employed to predict its binding affinity and mode of interaction with a variety of biological targets. Given the prevalence of the N-benzylpiperidine scaffold in central nervous system (CNS) active agents, potential targets could include serotonin (B10506) and dopamine (B1211576) transporters, as well as sigma receptors. nih.govnih.gov
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are other computational techniques that could be applied to a series of this compound analogs to build robust 3D-QSAR models. These models can correlate the structural features of the compounds with their biological activities, providing valuable insights for the rational design of more potent and selective molecules. Such studies have been successfully applied to other classes of N-benzylpiperidine derivatives to understand their binding to receptors like the sigma-1 receptor. researchgate.net
Future computational work could also involve molecular dynamics simulations to study the conformational flexibility of this compound and its interactions with target proteins over time. This can help in understanding the dynamic nature of the binding process and the role of specific functional groups in stabilizing the ligand-receptor complex.
Integration into Complex Chemical Libraries for Screening
The inclusion of this compound and a library of its derivatives into screening collections is a critical step towards discovering novel biological activities. Chemical library providers often emphasize the importance of including molecules with three-dimensional shapes and a high degree of structural complexity, as these features can lead to more specific interactions with biological targets. asinex.comasinex.com The piperidine ring provides a non-planar scaffold that is highly desirable in drug discovery.
By incorporating this compound and its analogs into diverse screening libraries, it can be tested against a wide range of biological assays, including high-throughput screening (HTS) campaigns. This unbiased approach has the potential to identify unexpected biological activities and novel therapeutic applications. The synthesis of a focused library around the this compound core, with systematic variations of the substituents, would be particularly valuable for exploring the chemical space around this scaffold.
Exploration of Novel In Vitro Biological Activities
The N-benzylpiperidine framework is a versatile pharmacophore found in compounds with a wide spectrum of biological activities. lifechemicals.compharmjournal.ru Derivatives of this class have shown activity as:
CNS agents: Modulators of dopamine, serotonin, and norepinephrine (B1679862) transporters. nih.gov
Sigma receptor ligands: With potential applications in neuropsychiatric disorders. nih.gov
Anticholinesterase agents: Of interest for the treatment of Alzheimer's disease. acs.orgacs.org
Antimicrobial and antioxidant agents. researchgate.net
Anticancer agents: Some piperidine derivatives have been shown to act as anti-tubulin agents. researchgate.net
α7 nicotinic acetylcholine (B1216132) receptor antagonists: Relevant for inflammatory conditions. nih.gov
Given this broad range of activities, future research on this compound should involve a comprehensive in vitro screening panel to explore its potential in these and other therapeutic areas. The specific halogen substitution pattern (4-bromo, 3-chloro) on the benzyl ring could confer unique properties and selectivity profiles. For example, halogen atoms can participate in halogen bonding and alter the electronic properties of the aromatic ring, which can significantly influence binding affinity and biological activity. drugdesign.org
Table 2: Potential In Vitro Assays for this compound
| Assay Type | Potential Target/Activity | Rationale |
| Radioligand Binding Assays | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Sigma Receptors | N-benzylpiperidine is a known scaffold for these targets. nih.govnih.gov |
| Enzyme Inhibition Assays | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Piperidine derivatives have shown anticholinesterase activity. acs.orgmdpi.com |
| Cell-Based Assays | Cytotoxicity against cancer cell lines (e.g., A549, HCT-116, MCF-7) | To explore potential anticancer properties. researchgate.net |
| Antimicrobial Assays | Growth inhibition of various bacterial and fungal strains | To assess potential as an anti-infective agent. researchgate.netmdpi.com |
Contribution to the Understanding of Structure-Activity Relationships within Piperidine Scaffolds
Systematic structural modification of this compound and the subsequent evaluation of the biological activity of the resulting analogs will be instrumental in elucidating detailed structure-activity relationships (SAR). The goal of SAR studies is to relate the biological activity of a compound to its molecular structure, which is fundamental for the optimization of lead compounds in drug discovery. drugdesign.org
Key structural modifications to explore would include:
Variation of the halogen substituents on the benzyl ring: Replacing the bromo and chloro groups with other halogens (e.g., fluorine, iodine) or other electron-withdrawing or electron-donating groups to probe the electronic and steric requirements for activity.
Modification of the piperidine ring: Introducing substituents on the piperidine ring to explore the impact on binding and physicochemical properties.
Alteration of the benzyl linker: Changing the length or rigidity of the methylene (B1212753) linker between the benzyl and piperidine moieties.
A study on N-(1-benzylpiperidin-4-yl)arylacetamides, for example, found that substitution on the aromatic ring of the benzyl group influenced affinity for sigma receptors. researchgate.net Similarly, detailed SAR studies on this compound will provide valuable information on how the specific substitution pattern influences its interaction with biological targets and will guide the design of new, more potent, and selective therapeutic agents based on the piperidine scaffold.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1-(4-Bromo-3-chlorobenzyl)piperidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via alkylation of piperidine with 4-bromo-3-chlorobenzyl halides. Key steps include:
- Nucleophilic substitution : Use polar aprotic solvents (e.g., DMF or THF) with a base like K₂CO₃ to deprotonate piperidine and facilitate benzyl halide coupling .
- Temperature control : Reactions typically proceed at 60–80°C to balance reaction rate and minimize side products (e.g., over-alkylation) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
Q. What analytical techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies characteristic peaks (e.g., piperidine ring protons at δ 1.4–2.8 ppm; benzyl aromatic protons at δ 7.2–7.6 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 288/290 (Br/Cl isotopic pattern) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. How should stability studies be designed for this compound under storage conditions?
- Methodological Answer :
- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition (e.g., hydrolysis of the benzyl-piperidine bond) .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Advanced Research Questions
Q. How can competing side reactions during alkylation be mitigated to improve yield?
- Methodological Answer :
- Selective alkylation : Use stoichiometric control (1:1 piperidine:benzyl halide) and slow addition of the halide to avoid di-alkylation .
- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems .
- In-situ monitoring : TLC or inline FTIR tracks reaction progress, enabling timely quenching .
Q. What computational approaches predict the reactivity of this compound in drug discovery?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electrophilic aromatic substitution at the bromo/chloro positions to predict metabolite formation .
- Molecular docking : Simulate interactions with NMDA receptors (a common target for piperidine derivatives) using AutoDock Vina .
Q. How do bromo and chloro substituents affect the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : LogP increases (~2.8) due to halogen electronegativity, impacting membrane permeability (calculated via XLOGP3) .
- Solubility : Halogens reduce aqueous solubility; co-solvents (e.g., DMSO) or salt formation (e.g., HCl salt) enhance bioavailability .
Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?
- Methodological Answer :
- Cross-validation : Repeat NMR with deuterated solvents (e.g., DMSO-d₆) to eliminate solvent artifacts .
- Isotopic pattern analysis : MS/MS fragmentation clarifies ambiguous peaks (e.g., distinguishing Br from Cl isotopes) .
- Alternative techniques : X-ray crystallography provides definitive structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
